5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS: 1017779-82-6, molecular formula: C₁₁H₁₀ClN₂O₃) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a chlorine atom at position 5 and a 3,4-dimethoxyphenyl group at position 2. This compound is synthesized via nucleophilic substitution or cyclization reactions involving chloromethyl precursors and substituted amidoximes, achieving yields of ~77–78% under optimized conditions .
Its structural uniqueness lies in the combination of a chloro substituent (which increases electrophilicity) and the 3,4-dimethoxyphenyl group (which improves solubility and binding affinity in biological systems). These features make it a promising candidate for pharmacological applications, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEMIGZRMCNGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions and Variations:
| Entry | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | Amidoxime + Acyl chloride | Pyridine or TBAF catalyst | Moderate yields; formation of two products |
| 2 | Amidoxime + Carboxylic acid esters (methyl/ethyl) | Coupling reagents (EDC, DCC, CDI, TBTU, T3P) | Improved yields; purification challenges |
| 3 | Amidoxime + Carboxylic acid anhydrides | Mild heating or room temp | Moderate to good yields; sensitive to functional groups |
The use of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine enhances the efficiency of cyclization. However, harsh reaction conditions and purification difficulties are often reported.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times (minutes instead of hours) and improving yields.
- Catalysts: NH4F/Al2O3, K2CO3, MgO, CH3COOH, KF
- Advantages: Short reaction time, higher yields, reduced solvent volumes (green chemistry approach)
- Example: Microwave-assisted reaction of aryl nitriles with hydroxylamine hydrochloride to form amidoximes, followed by cyclization to 1,2,4-oxadiazoles.
One-Pot Synthetic Procedures
Recent advances have introduced one-pot methods to streamline synthesis:
| Method | Reactants | Conditions | Yields (%) | Notes |
|---|---|---|---|---|
| NaOH/DMSO superbase medium | Amidoximes + methyl/ethyl esters | Room temperature, 4–24 h | 11–90 | Simple purification; sensitive to –OH, –NH2 groups |
| Vilsmeier Reagent Activation | Amidoximes + Carboxylic acids | One-pot, mild conditions | 61–93 | Good to excellent yields; readily available reagents |
| gem-Dibromomethylarenes + Amidoximes | Two-component reaction | Longer reaction time; complex purification | ~90 | Excellent yields; limited by purification complexity |
These methods offer improved operational simplicity and often better yields compared to classical approaches.
Tandem and Photoredox Catalyzed Methods
- Tandem Reaction: Nitroalkenes with arenes and nitriles in presence of triflic acid (TfOH) yield 1,2,4-oxadiazoles rapidly (10 min) with excellent yields (~90%). However, the use of superacids limits substrate scope.
- Photoredox Catalysis: Visible light-induced [3+2] cycloaddition of disubstituted 2H-azirines with nitrosoarenes using organic dye catalysts produces trisubstituted 1,2,4-oxadiazoles under green conditions. Yields are moderate (35–50%), and further optimization is ongoing.
Specific Considerations for 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
While direct literature on the preparation of this exact compound is limited, the general synthetic strategies for 3,5-disubstituted 1,2,4-oxadiazoles apply:
-
- Amidoxime derived from 3,4-dimethoxybenzaldehyde or corresponding nitrile.
- Acyl chloride or ester bearing the 5-chloro substituent.
-
- Cyclization of the amidoxime with 5-chlorobenzoic acid derivatives or their activated esters under mild conditions.
- Microwave-assisted synthesis could be employed to improve yield and reduce reaction time.
- One-pot methods using NaOH/DMSO or Vilsmeier reagent activation may also be suitable for efficient synthesis.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime + 5-chlorobenzoyl chloride | Pyridine, TBAF | Moderate | Established, straightforward | Purification challenges, side-products |
| Amidoxime + Carboxylic Ester | Amidoxime + 5-chlorobenzoic acid methyl/ethyl ester | Coupling reagents (EDC, DCC, CDI) | Moderate to good | Mild conditions, versatile | Sensitive to functional groups |
| Microwave-Assisted Cyclization | Amidoxime + Acyl chloride/ester | NH4F/Al2O3, K2CO3, MgO catalysts | Good to excellent | Fast, green chemistry approach | Requires microwave equipment |
| One-Pot NaOH/DMSO Method | Amidoxime + Carboxylic ester | NaOH/DMSO, room temperature | 11–90 | Simple purification, mild | Longer reaction times |
| Vilsmeier Reagent Activation | Amidoxime + Carboxylic acid | Vilsmeier reagent, one-pot | 61–93 | High yields, one-pot | Reagent sensitivity |
| Tandem Nitroalkene Method | Nitroalkenes + arenes + nitriles | TfOH, short time | ~90 | Very fast, high yield | Requires superacid-resistant substrates |
| Photoredox Catalysis | 2H-Azirines + nitrosoarenes | Visible light, organic dye catalyst | 35–50 | Green, mild conditions | Moderate yields, optimization needed |
Research Findings and Notes
- The presence of electron-withdrawing groups such as chlorine at the 5-position enhances biological activity and may affect the reactivity during synthesis.
- Purification of 1,2,4-oxadiazoles can be challenging due to by-products; thus, methods offering simple purification protocols are preferred.
- Microwave-assisted and one-pot methods represent the forefront of efficient, environmentally friendly synthesis.
- No direct reports of mechanochemical synthesis for this compound exist yet, but this emerging method holds promise for future greener synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Methoxy Positioning : The 3,4-dimethoxyphenyl group in the target compound confers better anti-inflammatory activity than the 3,5-dimethoxy analogue, likely due to optimized steric and electronic interactions with biological targets .
- Chlorine vs. Chloromethyl : The 5-chloro substituent reduces metabolic degradation compared to chloromethyl derivatives, which are more reactive but less stable .
Anti-Inflammatory and Analgesic Activity
Antimicrobial and Antifungal Activity
- Target Compound: Limited direct data, but analogues like 5-(chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole (CAS: 844498-80-2) show broad-spectrum antibacterial activity (MIC = 12.5–25 mg/mL) .
- 3,4-Dimethoxy Derivatives : Enhanced activity against Staphylococcus aureus due to improved membrane penetration .
Biological Activity
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H9ClN2O3
- CAS Number: 408339-02-6
The synthesis of this compound typically involves the cyclization of 3,4-dimethoxybenzohydrazide with chloroacetic acid in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) under reflux conditions. This method is optimized for both laboratory and industrial applications to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been explored extensively across various studies. The compound exhibits significant potential in several therapeutic areas:
Anticancer Activity
Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- A study evaluated various oxadiazole derivatives for their anticancer activity against multiple cancer cell lines. Among them, derivatives similar to this compound showed promising results with IC₅₀ values indicating effective growth inhibition .
Antimicrobial Properties
Research indicates that compounds within the oxadiazole class exhibit antimicrobial activity against a range of pathogens. The specific interactions and mechanisms through which this compound exerts its effects are still being elucidated but may involve inhibition of key enzymes or disruption of cellular processes in microbes .
The mechanism by which this compound functions involves interaction with various molecular targets:
- Inhibition of Enzymes: The compound has shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDAC), which are critical in cancer progression and cell proliferation .
Study on Anticancer Efficacy
In a comprehensive study published in PubMed Central, a series of oxadiazole derivatives were screened for anticancer activity at a concentration of . Among these compounds:
- Compound A exhibited a growth inhibition percentage (GP) of 95.70% against SNB-75 (CNS cancer) and UO-31 (renal cancer), demonstrating substantial efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis between this compound and other oxadiazole derivatives reveals its unique position due to the presence of both chloro and dimethoxy groups. These modifications enhance its biological activity compared to simpler analogs.
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, Antimicrobial |
| 5-Chloro-3-(phenyl)-1,2,4-oxadiazole | Moderate Anticancer Activity |
| 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole | Lower Anticancer Potency |
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, and what yields are typically achieved? A: The compound is commonly synthesized via cyclocondensation reactions. A representative method involves reacting substituted amidoximes with acyl chlorides in pyridine. For example, 3,4-dimethoxyphenylamidoxime reacts with chloroacetyl chloride under reflux to yield the target oxadiazole. Typical yields range from 65% to 78%, with purification via crystallization (water-ethanol mixtures). Structural confirmation is achieved using NMR (e.g., δ 7.96–8.03 ppm for aromatic protons) and ESI-MS ( 229–245 for [M+H]) .
Advanced Synthesis: Substituent Engineering Challenges
Q: How can researchers introduce diverse substituents to the 1,2,4-oxadiazole core, and what limitations exist? A: Substituent diversity is constrained by the reactivity of starting materials and competing pathways. For example, bis-1,2,4-oxadiazoles require specialized reagents like diaminoglyoxime and chloroacyl chlorides, but substituent flexibility remains limited . Unexpected products may arise, such as 1,2,4-oxadiazoles forming instead of furazans during glyoxime dehydration due to Beckmann rearrangements . Advanced strategies include microwave-assisted synthesis (e.g., 34–50% yields in 5 minutes) or Staudinger/aza-Wittig reactions for nitrogenous modifications .
Biological Activity Profiling
Q: What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are these evaluated? A: These derivatives exhibit antitumor, antimicrobial, and neuroprotective activities. For instance:
- Antitumor : 3,5-Diaryl-1,2,4-oxadiazoles reduced tumor weight in mice by 40–60% and extended lifespan .
- Antimicrobial : Derivatives with 3-(chloromethyl) groups showed MIC values of 19.5 µg/mL against Staphylococcus aureus, outperforming metronidazole .
- Neuroprotection : 1,2,4-Oxadiazole-containing analogs demonstrated EC = 254 nM in protecting neuronal cells from oxidative stress .
Assays include disk diffusion (antibacterial), MTT (cytotoxicity), and glutamate-challenged HT22 cell models .
Analytical Characterization Challenges
Q: What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazoles, and what pitfalls should researchers avoid? A: Key techniques:
- NMR : Aromatic protons (δ 7.3–8.0 ppm) and chloromethyl groups (δ 4.7–4.8 ppm) confirm substitution .
- NMR : Oxadiazole ring carbons appear at 149–154 ppm .
- ESI-MS : [M+H] peaks validate molecular weight (e.g., 229 for C _{10} _{2} _{3} $) .
Pitfalls : Thermal fragmentation during GC-MS analysis or misinterpretation of Beckmann rearrangement byproducts .
Addressing Synthetic Data Contradictions
Q: How should researchers resolve unexpected products, such as 1,2,4-oxadiazoles forming instead of furazans? A: Route-dependent outcomes are common. For example:
- Route A (Glyoxime dehydration) : May yield 1,2,4-oxadiazoles if Beckmann rearrangements dominate.
- Route B (Furoxan deoxygenation) : More reliable for furazan synthesis (>90% yields) .
Troubleshooting involves switching to triethyl phosphite-mediated deoxygenation or optimizing reaction time/temperature .
Structure-Activity Relationship (SAR) Optimization
Q: How do substituents on the oxadiazole ring influence bioactivity, and what computational tools aid optimization? A: Key SAR insights:
- Antibacterial activity : Electron-withdrawing groups (e.g., Cl) enhance potency, while bulky substituents reduce membrane permeability .
- Enzyme inhibition : 5-Glucosylated 1,2,4-oxadiazoles inhibit glycogen phosphorylase (RMGPb) at µM levels, outperforming 1,3,4-oxadiazoles .
- Neuroprotection : 2-Naphthyl derivatives improve activity due to π-π stacking with target proteins .
Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while QSAR models optimize substituent patterns .
Mechanistic Insights into Antioxidant Activity
Q: How do diaryl groups enhance the antioxidant properties of 1,2,4-oxadiazoles? A: The 3,4-dimethoxyphenyl moiety scavenges radicals via electron donation, while the oxadiazole ring stabilizes radical intermediates. In assays:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
